molecular formula C19H12ClFN4OS B2957685 1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 941890-17-1

1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No.: B2957685
CAS No.: 941890-17-1
M. Wt: 398.84
InChI Key: XDPQQTCCHGVZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a high-purity chemical compound offered for research use in neuroscience and medicinal chemistry. This synthetic small molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in central nervous system (CNS) drug discovery . Compounds within this structural class have demonstrated significant biological activity, particularly as anxiolytic (anti-anxiety) agents. Research on analogous structures indicates that the mechanism of action may involve interaction with benzodiazepine receptors in the brain, functioning as modulators of the GABAergic system to suppress neuronal excitability and provide protection against chemically induced seizures . The strategic substitution with 4-chlorophenyl and 4-fluorophenyl rings is a common pharmacophore modification aimed at enhancing binding affinity and metabolic stability for structure-activity relationship (SAR) studies . This makes the compound a valuable chemical tool for investigating new therapeutic targets for epilepsy and anxiety disorders . It is also relevant for researchers exploring the anticancer potential of fused triazole derivatives, as related compounds have been designed and synthesized as cytotoxic agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4OS/c20-14-5-1-13(2-6-14)17(26)11-27-19-23-22-18-10-9-16(24-25(18)19)12-3-7-15(21)8-4-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPQQTCCHGVZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Cl)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazolopyridazine core.
  • A chlorophenyl group.
  • A fluorophenyl moiety.

The molecular formula is C18H15ClFN5OSC_{18}H_{15}ClFN_5OS, with a molecular weight of approximately 392.85 g/mol. The structure can be represented as follows:

SMILES CC(=O)S(C1=CC=C(C=C1)Cl)C2=NN(C=C2)C(=C(C=C(C=C(C(F)=C)C(C=C)=C))C)\text{SMILES }CC(=O)S(C1=CC=C(C=C1)Cl)C2=NN(C=C2)C(=C(C=C(C=C(C(F)=C)C(C=C)=C))C)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazolopyridazine core is known to enhance binding affinity through hydrophobic interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that derivatives of triazolopyridazines can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. This inhibition is often linked to the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Studies suggest that similar thioether compounds demonstrate activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate effective concentrations for inhibiting microbial growth .

Case Studies

  • Antitumor Efficacy : A study examining the effects of triazolopyridazine derivatives reported that certain modifications led to enhanced cytotoxicity against HeLa and MCF-7 cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial potential of related compounds showed significant activity against Gram-positive and Gram-negative bacteria. The study utilized agar well diffusion methods to establish efficacy .

Comparative Analysis

The following table summarizes the biological activities and comparative studies involving similar compounds:

Compound NameStructureActivity TypeEfficacy
Triazolopyridazine Derivative ASimilar structureAntitumorIC50 = 10 µM
Triazolopyridazine Derivative BSimilar structureAntimicrobialMIC = 50 µg/mL
This compoundTarget compoundAntitumor & AntimicrobialTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound’s closest analogs share the [1,2,4]triazolo[4,3-b]pyridazine core but differ in substituents, which critically influence activity and pharmacokinetics.

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Notes
1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone C₁₉H₁₂ClFN₄OS 4-Fluorophenyl (position 6); 4-chlorophenyl-thioethanone (position 3) 406.84 Balanced lipophilicity (Cl/F substituents); potential enhanced metabolic stability
6-((4-Chlorophenyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one C₁₁H₇ClN₄OS 4-Chlorophenylthio (position 6); ketone (position 3) 298.71 Simpler structure; lower molecular weight may improve solubility
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone C₁₇H₁₇N₅O₂S Morpholinyl (ethanone); pyridinyl (position 3) 367.42 Morpholine enhances solubility; pyridinyl may improve target binding
6-(4-Chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one C₂₃H₂₁ClN₆O₂ 4-Chlorophenyl (position 6); piperazinyl-oxoethyl (position 2) 448.90 Piperazine improves solubility; bulky substituent may affect membrane permeability

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound (vs. 4-chlorophenyl in ) may reduce metabolic oxidation due to fluorine’s high electronegativity.
  • Solubility : Morpholinyl () and piperazinyl () substituents enhance water solubility compared to aromatic substituents (e.g., chlorophenyl).
  • Molecular Weight : The target compound’s higher molecular weight (406.84 g/mol) could impact bioavailability compared to simpler analogs like .
Physicochemical Property Trends
  • Lipophilicity (LogP) :
    • The target compound’s Cl/F substituents balance lipophilicity (estimated LogP ~3.2), favoring membrane permeability.
    • The morpholinyl analog () has lower LogP (~2.1) due to its polar morpholine group.
  • Metabolic Stability: Fluorine in the target compound may reduce CYP450-mediated oxidation compared to chlorophenyl analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone?

  • Answer : The compound can be synthesized via Claisen-Schmidt condensation for ketone formation and Vilsmeier-Haack reactions to introduce heterocyclic moieties. For example, similar triazolopyridazine derivatives are synthesized by reacting substituted acetophenones with heterocyclic carbaldehydes under catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay at 70–80°C) . Optimization of reaction time and temperature is critical to avoid side products. Post-synthetic purification via recrystallization (e.g., using water or acetic acid) ensures high yields .

Q. How can X-ray crystallography confirm the structural integrity of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous triazolopyridazine derivatives, data collection at 123 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like Olex2 or SHELXL achieves mean C–C bond accuracy of ±0.004 Å. Key parameters include an R factor < 0.06 and a data-to-parameter ratio > 15 .

Q. What analytical techniques are essential for assessing purity and functional group verification?

  • Answer :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–210 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity in triazolopyridazine derivatives?

  • Answer : Structure-Activity Relationship (SAR) studies reveal that:

  • The 4-fluorophenyl group at position 6 enhances target binding affinity due to electronegativity and steric fit.
  • Replacing the thioether linker with sulfone reduces potency, as seen in bromodomain inhibitors .
  • Bivalent binding motifs (e.g., triazolopyridazine fused with piperidine) improve cellular potency by engaging multiple binding pockets .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies often arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 1–10 µM) in kinase assays alter IC₅₀ values .
  • Cell Line Specificity : For example, triazolopyridazine derivatives show higher cytotoxicity in HCT-116 (colon cancer) than MCF-7 (breast cancer) due to differential expression of target proteins .
  • Data Normalization : Use internal controls (e.g., β-actin) to standardize Western blot results .

Q. What computational strategies support the design of derivatives with improved pharmacokinetics?

  • Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding modes with BRD4 bromodomains (PDB: 5UZD). Focus on hydrogen bonds with Asn140 and π-π stacking with Trp81 .
  • ADMET Prediction : Tools like SwissADME optimize logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .
  • Free Energy Perturbation (FEP) : Quantifies substituent effects on binding energy (ΔΔG) to prioritize synthetic targets .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent (DMF vs. THF) and catalyst (K₂CO₃ vs. Cs₂CO₃) combinations .
  • Crystallography : For poor-quality crystals, employ Phaser-2.1 for molecular replacement using homologous structures (e.g., PDB: 3MXF) .
  • Bioactivity Validation : Pair in vitro assays (e.g., BRD4 inhibition) with in vivo xenograft models (e.g., MDA-MB-231 tumors) to confirm efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.